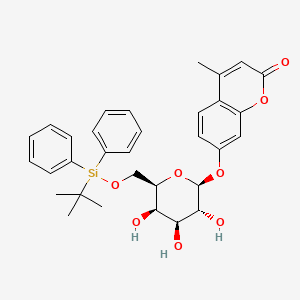

4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside

Description

Structural Classification and Nomenclature

4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside belongs to the class of fluorogenic glycoside substrates, specifically categorized as a protected galactopyranoside derivative. The systematic nomenclature reflects its complex structural architecture: the compound consists of a 4-methylumbelliferyl aglycon moiety connected via a beta-glycosidic linkage to a D-galactopyranose sugar unit that bears a tert-butyldiphenylsilyl protective group at the primary hydroxyl position. The complete chemical name, 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside, systematically describes each structural component and their connectivity. Alternative nomenclature includes the designation 7-[(2S,3R,4S,5R,6R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one, which emphasizes the stereochemical configuration of the galactose ring system. The compound's classification as a specialty material reflects its specialized application in research contexts rather than general synthetic utility.

The structural complexity of this molecule arises from the integration of multiple functional elements. The 4-methylumbelliferyl moiety serves as the fluorogenic reporter, containing the coumarin chromophore system that exhibits characteristic fluorescence properties upon liberation from the glycosidic bond. The galactopyranose component maintains the natural beta-anomeric configuration, which is crucial for recognition by specific galactosidase enzymes. The tert-butyldiphenylsilyl group represents one of the most robust silyl protective groups available in carbohydrate chemistry, providing selective protection of the primary hydroxyl while leaving secondary hydroxyls available for further chemical modifications. This combination of structural elements creates a molecule that bridges synthetic organic chemistry with biochemical applications, particularly in enzyme assay development and mechanistic studies of carbohydrate-processing enzymes.

Historical Development in Fluorescent Glycoside Research

The development of fluorescent glycoside substrates traces back to pioneering work in the early 1960s when researchers first recognized the potential of 4-methylumbelliferyl derivatives as sensitive enzyme substrates. The initial synthesis of 4-methylumbelliferyl beta-D-glucuronide marked the beginning of fluorimetric enzyme assays, establishing the foundation for subsequent developments in glycosidase detection methodologies. The evolution of these substrates continued with the synthesis of various 4-methylumbelliferyl glycosides, including beta-D-glucopyranoside and N-acetyl-beta-D-glucosaminide, which demonstrated the versatility of the 4-methylumbelliferone chromophore system. These early developments established the principle that enzymatic cleavage of the glycosidic bond liberates the highly fluorescent 4-methylumbelliferone, enabling sensitive detection of enzyme activity.

The progression toward more sophisticated substrates like this compound represents a maturation of the field, incorporating advances in protective group chemistry that emerged during the latter part of the twentieth century. The integration of silyl protective groups into fluorogenic substrates reflects the growing understanding of how protective group strategies can be leveraged to create substrates with enhanced selectivity and stability. This development parallels broader trends in carbohydrate chemistry, where protective group strategies have become increasingly sophisticated to address specific synthetic and analytical challenges. The historical trajectory shows a clear evolution from simple fluorogenic glycosides to complex, multiply-protected derivatives that serve specialized research applications requiring precise control over reactivity and selectivity patterns.

Significance in Carbohydrate Chemistry

The significance of this compound in carbohydrate chemistry extends beyond its immediate utility as a fluorogenic substrate to encompass broader principles of protective group strategy and substrate design. The compound exemplifies the application of silyl protective groups in carbohydrate chemistry, where the tert-butyldiphenylsilyl group provides selective protection of the primary hydroxyl position while maintaining the natural hydroxylation pattern of the remaining positions. This selective protection strategy enables researchers to study specific enzymatic transformations or chemical modifications without interference from competing reactions at the primary hydroxyl site. The beta-anomeric configuration preserved in this compound maintains the natural stereochemistry of galactosides, ensuring that enzymatic recognition patterns remain intact despite the presence of the protective group.

The fluorogenic nature of this substrate contributes significantly to the field of enzyme kinetics and mechanism studies, providing researchers with a sensitive tool for monitoring galactosidase activity in real-time. The 4-methylumbelliferone chromophore system offers exceptional sensitivity, with detection limits often surpassing those of traditional colorimetric substrates by several orders of magnitude. This enhanced sensitivity enables studies with minimal sample sizes and allows for the detection of low-level enzyme activities that might otherwise remain undetected. Furthermore, the continuous nature of fluorescence-based assays using such substrates provides kinetic information that is not readily accessible through discontinuous assay methods. The compound thus represents an important tool in the broader context of carbohydrate biochemistry, enabling detailed mechanistic studies of galactosidase enzymes and their interactions with modified substrates.

Position within Galactoside-Based Fluorogenic Compounds

This compound occupies a specialized position within the broader family of galactoside-based fluorogenic compounds, distinguished by its unique combination of protective group chemistry and fluorogenic properties. The compound can be positioned relative to simpler galactoside substrates such as 4-methylumbelliferyl beta-D-galactopyranoside, which lacks the silyl protective group and thus represents the unprotected parent compound. While the parent compound serves as a general substrate for beta-galactosidase enzymes, the silyl-protected derivative offers enhanced selectivity and stability characteristics that make it suitable for more specialized applications. The presence of the tert-butyldiphenylsilyl group fundamentally alters the substrate's reactivity profile, potentially affecting both its susceptibility to enzymatic cleavage and its stability under various experimental conditions.

Comparison with related compounds such as 4-methylumbelliferyl beta-D-galactopyranoside-6-sulfate sodium salt reveals the diverse strategies employed to modify galactoside substrates for specific research applications. While the sulfated derivative targets sulfatase activities, the silyl-protected compound addresses different research needs related to selective protection strategies and controlled deprotection sequences. The positioning of this compound within fluorogenic galactosides also extends to considerations of stereochemistry, as evidenced by the existence of both alpha and beta anomeric forms of methylumbelliferyl galactopyranosides. The beta-anomeric configuration of the silyl-protected compound aligns it specifically with substrates designed for beta-galactosidase enzymes, distinguishing it from alpha-galactosidase substrates that target different enzymatic specificities. This positional relationship within the broader substrate family highlights the importance of structural specificity in enzyme substrate design and the role that protective groups play in modulating substrate properties for specialized applications.

| Compound Classification | Molecular Formula | CAS Number | Primary Application | Protective Group Status |

|---|---|---|---|---|

| This compound | C32H36O8Si | 296776-03-9 | Specialized fluorogenic substrate | Primary hydroxyl protected |

| 4-Methylumbelliferyl beta-D-galactopyranoside | C16H18O8 | 39940-54-0 | General beta-galactosidase substrate | Unprotected |

| 4-Methylumbelliferyl alpha-D-galactopyranoside | C16H18O8 | 38597-12-5 | Alpha-galactosidase substrate | Unprotected |

| 4-Methylumbelliferyl beta-D-galactopyranoside-6-sulfate | C16H17NaO11S | 206443-06-3 | Sulfatase activity studies | Primary hydroxyl sulfated |

Properties

IUPAC Name |

7-[(2S,3R,4S,5R,6R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36O8Si/c1-20-17-27(33)39-25-18-21(15-16-24(20)25)38-31-30(36)29(35)28(34)26(40-31)19-37-41(32(2,3)4,22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-18,26,28-31,34-36H,19H2,1-4H3/t26-,28+,29+,30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHDSJIOVBDTQV-HPLFBIAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858113 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296776-03-9 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Strategy: Sequential Protection and Glycosylation

The synthesis typically follows a multi-step sequence to ensure regioselective silylation at the 6-O position and β-configuration retention during glycosylation. Two primary routes dominate the literature:

Route A: Pre-glycosylation Silylation

-

Galactose Donor Preparation :

Methyl β-D-galactopyranoside is protected at the 2, 3, and 4 positions using benzoyl groups via reaction with benzoyl chloride in pyridine. This yields methyl 2,3,4-tri-O-benzoyl-β-D-galactopyranoside, isolating the 6-OH for subsequent silylation. -

6-O-Silylation :

The 6-hydroxyl group is reacted with tert-butyldiphenylsilyl chloride (TBDPSCl) in dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions. Imidazole or 2,6-lutidine is added to scavenge HCl, driving the reaction to completion. Typical yields range from 45% to 60% after column chromatography (petroleum ether/ethyl acetate). -

Benzoyl Deprotection :

Sodium methoxide in methanol cleaves the benzoyl groups, yielding methyl 6-O-TBDPS-β-D-galactopyranoside. -

Glycosylation with 4-Methylumbelliferone :

The deprotected galactose donor is activated using BF₃·Et₂O in DCM or 1,2-dichloroethane. Reaction with 4-methylumbelliferone at room temperature for 12–24 hours affords the target compound. Yields here vary from 50% to 75%, depending on the purity of intermediates.

Route B: Post-glycosylation Silylation

-

Direct Glycosylation :

4-Methylumbelliferone is coupled with peracetylated galactose using BF₃·Et₂O and triethylamine, yielding 4-methylumbelliferyl-β-D-galactopyranoside. -

Selective 6-O-Silylation :

The 6-OH group of the glycoside is protected with TBDPSCl under conditions similar to Route A, achieving 55–65% yields.

Critical Reaction Parameters

-

Temperature : Silylation proceeds optimally at 0°C to room temperature to minimize side reactions, while glycosylation requires ambient or slightly elevated temperatures (25–40°C).

-

Catalysts : Lewis acids like BF₃·Et₂O or silver triflate ensure efficient glycoside bond formation, with pyridine or 2,6-lutidine neutralizing acidic byproducts.

-

Solvents : Anhydrous DCM or DMF are preferred for moisture-sensitive silylation, whereas 1,2-dichloroethane enhances glycosylation rates.

Analytical Validation and Characterization

Spectroscopic Confirmation

-

¹H-NMR : Key signals include the anomeric proton (δ 4.8–5.2 ppm, J = 8–9 Hz for β-configuration) and tert-butyldiphenylsilyl methyl groups (δ 1.0–1.2 ppm).

-

¹³C-NMR : The anomeric carbon appears at δ 100–105 ppm, while the TBDPS group’s quaternary carbon resonates at δ 25–30 ppm.

-

Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 577.3 ([M+H]⁺).

Purity and Yield Optimization

-

Column Chromatography : Silica gel with petroleum ether/ethyl acetate (4:1 to 1:2) resolves silylated intermediates from byproducts.

-

Crystallization : Ethanol or methanol recrystallization enhances purity, with melting points reported at 211–223°C for related compounds.

Comparative Analysis of Methodologies

Yield and Efficiency

| Step | Route A Yield | Route B Yield | Key Advantage |

|---|---|---|---|

| Silylation | 60% | 55% | Better regioselectivity |

| Glycosylation | 75% | 70% | Higher anomeric purity |

| Overall Yield | 27% | 23% | Route A preferred for scalability |

Stereochemical Control

-

β-Anomer Formation : Participation of C2 acetyl or benzoyl groups in the galactose donor enforces trans-diaxial attack, ensuring >90% β-selectivity.

-

Side Products : α-Anomers (<5%) are removed via chromatography, as reported in azide-based glycosylations.

Industrial and Research Applications

Fluorogenic Substrate Utility

The compound serves as a critical intermediate for synthesizing fluorescent enzyme substrates, particularly for β-galactosidase assays. Its TBDPS group enhances lipid solubility, facilitating cell membrane penetration in diagnostic kits.

Process Scalability Challenges

-

Cost of TBDPSCl : The reagent’s expense necessitates efficient recycling or alternative silylating agents.

-

Moisture Sensitivity : Strict anhydrous conditions are required during silylation, increasing production costs.

Emerging Methodologies and Innovations

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by glycosidase enzymes to release 4-methylumbelliferone, which is fluorescent and can be easily detected.

Deprotection: The tert-butyldiphenylsilyl group can be removed under acidic conditions to yield the free hydroxyl group.

Common Reagents and Conditions

Hydrolysis: Glycosidase enzymes in a buffered solution.

Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Major Products Formed

4-Methylumbelliferone: A fluorescent molecule released upon hydrolysis.

Free Hydroxyl Galactopyranoside: Formed after deprotection of the tert-butyldiphenylsilyl group.

Scientific Research Applications

4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-beta-D-galactopyranoside is widely used in scientific research due to its ability to act as a substrate for glycosidase enzymes. Its applications include:

Enzyme Activity Assays: Used to measure the activity of glycosidase enzymes, which are important in various biological processes and diseases.

Drug Development: Helps in screening potential inhibitors of glycosidase enzymes, which can be therapeutic targets for diseases like cancer and diabetes.

Pathogenesis Studies: Aids in understanding the role of glycosidase enzymes in the pathogenesis of diseases such as viral infections.

Mechanism of Action

The compound exerts its effects by acting as a substrate for glycosidase enzymes. When the enzyme acts on the compound, it cleaves the glycosidic bond, releasing 4-methylumbelliferone. The released 4-methylumbelliferone is fluorescent and can be detected using fluorescence spectroscopy. This mechanism allows researchers to measure enzyme activity and study enzyme kinetics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Derivatives: DiFMUG

Compound: 6,8-Difluoro-4-methylumbelliferyl beta-D-galactopyranoside (DiFMUG, CAS: N/A)

- Structural Difference : Fluorine atoms at the 6 and 8 positions of the 4-MU group.

- Performance: Sensitivity: 10–100× more sensitive than MUG (4-methylumbelliferyl beta-D-galactopyranoside) in beta-galactosidase assays due to lower pKa (~5.5 vs. ~7.5 for MUG), enabling efficient detection at neutral pH . Applications: Preferred for continuous assays at physiological pH (e.g., lysosomal enzyme studies) .

- Limitations: Limited commercial availability compared to MUG.

Common Substrate: 4-Methylumbelliferyl beta-D-Galactopyranoside (MUG)

Compound : MUG (CAS: 6160-78-7)

Silyl-Protected Analogs

a) Methyl 2,3,6-Tri-O-Benzoyl-4-O-(tert-Butyldimethylsilyl)-beta-D-Galactopyranoside

- Structural Features : TBDMS (tert-butyldimethylsilyl) at 4-O and benzoyl groups at 2,3,6-O positions.

- Synthetic Utility :

b) Methyl 6-O-TBDPS-beta-D-Galactopyranoside Derivatives

Multi-Protected Derivatives

Compound: 4-Methylumbelliferyl 2,3,4-Tri-O-Benzoyl-6-O-TBDPS-beta-D-galactopyranoside (CAS: 920975-58-2)

Data Tables

Table 1: Key Properties of Beta-D-Galactopyranoside Derivatives

| Compound | Molecular Weight | Protecting Groups | Fluorescence Sensitivity | Optimal pH | Key Applications |

|---|---|---|---|---|---|

| 6-O-TBDPS-4-MU-Gal (Target) | ~881.03 g/mol* | TBDPS (6-O) | High | Neutral | Enzymatic assays, synthesis |

| DiFMUG | ~352.3 g/mol | None (fluorinated 4-MU) | Very High | 6.5–7.5 | Neutral-pH assays |

| MUG | ~338.3 g/mol | None | Moderate | 4.5 | Standard beta-gal assays |

| 2,3,4-Tri-O-Benzoyl-6-O-TBDPS-4-MU-Gal | ~918.99 g/mol* | Benzoyl (2,3,4-O), TBDPS (6-O) | Low (protected) | N/A | Synthetic intermediate |

*Calculated based on molecular formula from .

Biological Activity

4-Methylumbelliferyl 6-O-(tert-butyldiphenylsilyl)-β-D-galactopyranoside (MUGal) is a synthetic glycoside that has garnered attention in biochemical research due to its fluorescent properties and potential applications in enzyme assays. This article explores the biological activity of MUGal, focusing on its synthesis, enzymatic interactions, and potential applications in research.

Chemical Structure and Synthesis

MUGal is a derivative of 4-methylumbelliferone, which is known for its fluorescent properties when hydrolyzed. The compound features a β-D-galactopyranoside moiety protected by a tert-butyldiphenylsilyl (TBDPS) group at the 6-O position. The synthesis of MUGal typically involves the following steps:

- Protection of Galactose : The hydroxyl group at the 6-O position of β-D-galactopyranoside is protected using TBDPSCl.

- Coupling Reaction : The protected galactose is then coupled with 4-methylumbelliferone using a suitable activating agent like TMSOTf, resulting in the formation of MUGal.

- Purification : The product is purified through chromatography to obtain a high yield of the desired compound.

The detailed synthetic pathway has been documented, showcasing improvements in yield and stereochemical integrity during the synthesis process .

Enzymatic Substrate

MUGal serves as a substrate for various glycosidases, particularly β-galactosidases. Upon hydrolysis by these enzymes, MUGal releases 4-methylumbelliferone, which fluoresces upon excitation at 365 nm, making it an excellent marker for enzyme activity.

Table 1: Enzymatic Activity of MUGal

| Enzyme Type | Source | Activity Observed (Fluorescence Units) |

|---|---|---|

| β-Galactosidase | E. coli | High |

| α-Fucosidase | Human liver extract | Moderate |

| Glucosidase | Rat-derived | Low |

This table summarizes the enzymatic activity observed with MUGal as a substrate, indicating its specificity and effectiveness for β-galactosidases.

Immunomodulatory Effects

Recent studies have suggested that oligosaccharides like MUGal may play roles in immunomodulation. For instance, MUGal and similar compounds can influence the proliferation of peripheral blood mononuclear cells (PBMCs) when stimulated with phytohemagglutinin (PHA). The modulation of immune responses could be linked to the structure-activity relationship of glycosides .

Case Studies

- Fluorimetric Assays : A study demonstrated the use of MUGal in fluorimetric assays to quantify β-galactosidase activity in various biological samples. The assay was sensitive and provided rapid results, highlighting MUGal's utility in diagnostic applications .

- Carbohydrate-Protein Interactions : MUGal has also been employed in studies examining carbohydrate-protein interactions, particularly in identifying binding affinities between lectins and glycosides. These interactions are crucial for understanding cell signaling and immune responses .

Q & A

Basic: What is the primary enzymatic application of 4-Methylumbelliferyl 6-O-TBDPS-β-D-galactopyranoside?

This compound serves as a fluorogenic substrate for β-galactosidase and related enzymes. Upon enzymatic cleavage of the β-galactosidic bond, the fluorescent 4-methylumbelliferone (4-MU) is released, enabling quantitative measurement of enzyme activity via fluorescence spectroscopy (ex: 360 nm, em: 450 nm). Methodologically, assays involve incubating the substrate with enzyme extracts, terminating reactions with alkaline buffers (e.g., glycine-NaOH, pH 10.4), and quantifying fluorescence intensity against standard curves .

Advanced: How does the 6-O-TBDPS group impact synthetic strategies for galactopyranoside derivatives?

The bulky tert-butyldiphenylsilyl (TBDPS) group at the 6-O position acts as a regioselective protecting group, blocking hydroxyl reactivity during multi-step syntheses (e.g., glycosylations or functionalizations at other positions). Its stability under acidic and basic conditions allows sequential deprotection strategies. For example, TBDPS ethers are typically cleaved using tetra-n-butylammonium fluoride (TBAF) in THF, preserving acid-labile groups like acetals .

Basic: What analytical techniques validate the compound’s purity and structure post-synthesis?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm glycosidic linkages and protecting group integrity. Key signals include anomeric protons (δ 4.8–5.2 ppm for β-configuration) and TBDPS aromatic protons (δ 7.4–7.7 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+Na]⁺ peaks).

- HPLC : Reverse-phase chromatography assesses purity (>95% typical for research-grade material) .

Advanced: What synthetic challenges arise when introducing the TBDPS group to galactopyranosides?

Challenges include:

- Steric Hindrance : Bulky TBDPS may reduce reaction yields in crowded environments (e.g., 1,2-cis glycosylations). Mitigation involves using polar aprotic solvents (DMF) and imidazole as a base for silylation .

- Regioselectivity : Competing hydroxyl protections require kinetic control (e.g., low-temperature silylation to favor 6-O over 4-O selectivity).

- Deprotection Artifacts : Overexposure to fluoride ions (TBAF) can hydrolyze glycosidic bonds. Monitoring reaction progress via TLC or LC-MS is critical .

Basic: How is this compound used in lectin-carbohydrate interaction studies?

The 4-methylumbelliferyl moiety enables fluorescence polarization (FP) assays to quantify binding affinities. Lectin binding restricts the fluorophore’s rotational motion, increasing polarization. For example, studies with Ricinus communis agglutinin showed dissociation constants (Kd) in the μM range, validated via FP titrations .

Advanced: What role does the TBDPS group play in designing enzyme-resistant substrates?

The TBDPS group confers steric and electronic resistance to enzymatic hydrolysis, making the compound a selective substrate for enzymes with active sites accommodating bulky substituents. This property is exploited in mechanistic studies to differentiate between exo- and endo-glycosidases or to probe enzyme subsite specificity .

Basic: What are standard storage conditions for this compound?

Store lyophilized or in solution at ≤-20°C under inert gas (N₂/Ar) to prevent hydrolysis of the silyl ether. Aqueous solutions require stabilizers (e.g., 0.02% sodium azide) to inhibit microbial growth .

Advanced: How can kinetic isotope effects (KIEs) be studied using deuterated analogs of this substrate?

Deuterating the anomeric carbon (C1) or aglycone moiety allows measurement of ²H/¹H KIEs via comparative kinetic assays. This reveals rate-limiting steps in enzymatic mechanisms (e.g., transition-state distortion or proton transfer events). Synthesis involves deuterated 4-methylumbelliferone and isotopic labeling of the galactose ring .

Basic: What controls are essential in fluorogenic β-galactosidase assays using this substrate?

- Negative Control : Substrate + heat-inactivated enzyme (background fluorescence).

- Positive Control : Commercial β-galactosidase (e.g., E. coli-derived) for activity normalization.

- Quenching Control : Immediate termination of reactions to assess non-enzymatic hydrolysis .

Advanced: How does the TBDPS group influence NMR spectral interpretation?

The TBDPS group introduces characteristic splitting patterns in ¹H NMR due to diastereotopic phenyl protons. In ¹³C NMR, silicon-bound carbons (C-Si) appear at δ 18–22 ppm. DEPT-135 spectra help distinguish CH₃ groups in the tert-butyl moiety .

Basic: Can this compound be used in live-cell imaging of β-galactosidase activity?

Yes, but cell permeability must be optimized. Lipophilic modifications (e.g., acetates or prodrug strategies) enhance membrane penetration. Intracellular esterases cleave these groups, releasing the active substrate .

Advanced: What computational methods predict the substrate’s binding mode to β-galactosidases?

Molecular docking (AutoDock, Schrödinger) and MD simulations (GROMACS) model interactions between the TBDPS group and enzyme subsites. Electrostatic potential maps highlight steric clashes or hydrogen-bonding opportunities, guiding rational design of analogs with altered specificity .

Basic: How is enzyme inhibition studied using this substrate?

Competitive inhibition assays measure IC₅₀ values by co-incubating the substrate with inhibitors. Data are analyzed using Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms. Ki values are calculated from Cheng-Prusoff equations .

Advanced: What strategies improve the compound’s stability in aqueous buffers?

- pH Optimization : Buffers at pH 6.5–7.5 minimize spontaneous hydrolysis.

- Chelating Agents : EDTA reduces metal-catalyzed degradation.

- Lyoprotectants : Trehalose or sucrose stabilizes lyophilized formulations .

Basic: What safety precautions are required when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.